3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol
Description
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-[(2,3-dimethylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-10-5-3-6-12(11(10)2)9-13-7-4-8-14/h3,5-6,13-14H,4,7-9H2,1-2H3 |
InChI Key |
PTODZHWRIOGZJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNCCCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,3-dimethylbenzylamine with an appropriate propanol derivative. One common method is the reductive amination of 2,3-dimethylbenzaldehyde with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Propanolamines with Aromatic Groups
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol (CAS: 1201907-22-3)
- Molecular Formula: C₁₁H₁₇NO
- Molecular Weight : 179.26 g/mol
- Key Differences: The amino group is directly attached to the propanol chain at the 3-position, with the 2,3-dimethylphenyl group bonded to the same carbon.
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Molecular Features: A 3-tolyl (methylphenyl) group and dimethyl substituents on the propanol chain.
- Applications : Regulated by the International Fragrance Association (IFRA) for use in fragrances, with safety limits established across product categories .
- Comparison: The absence of an amino group and presence of a methylphenyl substituent may reduce reactivity and alter volatility compared to the target compound .
Amino Alcohols with Heterocyclic Substituents
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9)
- Molecular Formula : C₁₀H₁₃ClN₄O₃
- Synthesis: Prepared via nucleophilic substitution using 3-(methylamino)propan-1-ol and 2,4-dichloro-3-nitropyridine .
3-(2-Pyridylmethylamino)-1-propanol (CAS: 6950-99-8)
Propanolamine Derivatives in Medicinal Chemistry
Purine-Based Propanolamines (e.g., Compound 20b)
- Structure: 3-((2-(6-(([2,3′-Bipyridin]-5-ylmethyl)amino)-9-isopropyl-9H-purin-2-yl)phenyl)amino)propan-1-ol .
- Applications : Acts as a cyclin-dependent kinase (CDK) inhibitor, addressing trastuzumab resistance in HER2-positive breast cancers .
- Comparison : The purine and bipyridine moieties confer significant biological activity, contrasting with the simpler structure of the target compound, which lacks such pharmacophores .
Thiophene- and Naphthalene-Substituted Propanolamines
- Examples: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and derivatives .
- Key Features : Thiophene and naphthalene groups influence electronic properties and metabolic stability. The sulfur atom in thiophene may enhance π-π stacking but reduce solubility in aqueous media compared to dimethylphenyl groups .
Physical and Chemical Properties Comparison
Biological Activity
3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, which includes a dimethylphenyl group and an amino alcohol moiety, suggests that it may interact with various biological targets, including enzymes and receptors. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol can be represented as follows:
The biological activity of 3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol is primarily attributed to its ability to form hydrogen bonds through its amino and hydroxyl groups. This interaction allows the compound to modulate the activity of various enzymes and receptors, potentially influencing several physiological processes.
Potential Targets
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It could act as a ligand for neurotransmitter receptors, modulating neural signaling.
Biological Activities
Research indicates that 3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may have antioxidant properties, which could protect cells from oxidative stress.
- Anti-inflammatory Effects : It has been evaluated for its ability to inhibit inflammation-related pathways, similar to other compounds with structural similarities.
- Antimicrobial Properties : Early investigations indicate potential antimicrobial effects against certain bacterial strains.
In Vitro Studies
In vitro assays have been conducted to evaluate the anti-inflammatory effects of 3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol. For instance:
- Soybean Lipoxygenase Inhibition : The compound was tested for its ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in inflammatory processes. Results indicated a significant reduction in enzyme activity at specific concentrations (Table 1).
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| 3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol | 25 | 70% |
| Control (Flufenamic Acid) | 30 | 60% |
In Vivo Studies
In vivo studies on animal models have shown that the compound can reduce paw edema induced by carrageenan injection, indicating anti-inflammatory effects (Table 2).
| Treatment | Dose (mg/kg) | % Reduction in Paw Edema |
|---|---|---|
| 3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol | 50 | 55% |
| Control (Ibuprofen) | 50 | 65% |
Q & A
Q. What are the optimal synthetic routes for 3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol, and how can yield be maximized?
Methodological Answer: The synthesis typically involves reductive amination between 2,3-dimethylbenzylamine and a propanol derivative. Key steps include:
- Intermediate formation : React 3-chloropropan-1-ol with 2,3-dimethylbenzylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine.
- Reduction : Use NaBH₄ or LiAlH₄ to reduce any imine intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity. Yields are maximized by controlling stoichiometry (1:1.2 amine:halide ratio) and reaction temperature (60–80°C) .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure (e.g., δ ~1.6 ppm for CH₂NH, δ ~7.2 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (calc. 207.28 g/mol) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity (>98%) .
Q. What safety protocols are critical during handling?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation; acute exposure may cause respiratory irritation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Symptomatic treatment is advised for systemic effects .
- Storage : Keep in airtight containers at 4°C to prevent degradation .
Q. How can researchers screen its biological activity in vitro?
Methodological Answer:
- Enzyme Assays : Test inhibition of kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa) at concentrations 1–100 µM .
- Receptor Binding : Radioligand displacement studies (e.g., for GPCRs) with tritiated antagonists .
Advanced Research Questions
Q. How can contradictory data on its biological activity be resolved?
Methodological Answer: Contradictions (e.g., variable IC₅₀ values) often arise from:
- Assay Conditions : Differences in pH, buffer composition, or ATP concentration in kinase assays. Standardize protocols using WHO guidelines .
- Cell Line Variability : Use isogenic cell lines and validate findings across multiple models (e.g., primary vs. immortalized cells) .
- Metabolic Stability : Assess compound stability in cell media (LC-MS/MS) to rule out degradation artifacts .
Q. What role does stereochemistry play in its pharmacological profile?
Methodological Answer:
- Chiral Synthesis : Use enantioselective catalysis (e.g., chiral Ru complexes) to isolate (R)- and (S)-enantiomers .
- Activity Comparison : Test enantiomers in receptor-binding assays; e.g., (R)-forms may show 10-fold higher affinity for adrenergic receptors .
- MD Simulations : Molecular docking predicts stereospecific interactions with target proteins (e.g., hydrophobic pockets in kinases) .
Q. How does this compound interact with neurotransmitter receptors?
Methodological Answer:
- In Silico Modeling : AutoDock Vina predicts binding to serotonin (5-HT₂A) and dopamine (D₂) receptors via hydrogen bonding with Asp155 and π-π stacking .
- Electrophysiology : Patch-clamp studies on neuronal cells quantify ion channel modulation (e.g., K⁺ current inhibition) .
- PET Imaging : Radiolabel with ¹¹C to track brain uptake in rodent models .
Q. How does its bioactivity compare to structural analogs?
Methodological Answer:
| Compound | Structural Difference | Key Bioactivity |
|---|---|---|
| 3-Amino-1-propanol | Lacks aromatic substitution | Low receptor affinity |
| 2,3-Dimethylphenyl analogs | Varying substituent positions | Enhanced kinase inhibition |
| Fluorinated derivatives | Fluorine at C4 | Improved metabolic stability |
Design Strategy : Introduce electron-withdrawing groups (e.g., -F) to enhance blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
